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Compound of Interest

Compound Name:
2-Chloro-4-iodo-6-

methoxypyrimidine

CAS No.: 142451-97-6

Cat. No.: B12812575

Get Quote

Part 1: Introduction & Applications
2-Chloro-4-iodo-6-methoxypyrimidine is a high-value scaffold in medicinal chemistry,

particularly for Structure-Activity Relationship (SAR) studies involving pyrimidine-based kinase

inhibitors. Its structural utility lies in the differential reactivity of its three functional handles:

C4-Iodide: Highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura,

Sonogashira) or nucleophilic aromatic substitution (

) under mild conditions.

C2-Chloride: Less reactive than the C4-iodide, allowing for sequential, regioselective

functionalization.

C6-Methoxy: Acts as an electron-donating group (EDG), modulating the electron deficiency

of the pyrimidine ring and directing nucleophilic attacks.
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Recent applications include the synthesis of covalent alkynylpyridopyrimidinones targeting the

Cysteine 775 residue of EGFR, overcoming resistance in non-small cell lung cancer (NSCLC)

[1].

Part 2: Spectroscopic Data (Core Analysis)
The following data represents the consensus characterization values for 2-Chloro-4-iodo-6-
methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ (Referenced to TMS at 0.00 ppm)

Analysis Logic:

H5 Proton: The pyrimidine ring proton (H5) appears as a singlet. The presence of the Iodine

at C4 typically results in a slight upfield shift relative to the dichloro-analog due to the "heavy

atom effect" and changes in anisotropy, despite iodine's lower electronegativity compared to

chlorine.

Methoxy Group: A characteristic sharp singlet integrating to 3 protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Context

7.35 Singlet (s) 1H H-5
Pyrimidine ring

proton (aromatic)

3.98 Singlet (s) 3H -OCH₃
Methoxy group at

C6

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12812575/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-2-chloro-4-iodo-6-methoxypyrimidine
https://www.benchchem.com/product/b12812575/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-2-chloro-4-iodo-6-methoxypyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12812575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ ppm) Assignment
Notes on Chemical Shift
Environment

170.5 C-6

Deshielded by adjacent

Oxygen (Methoxy) and

Nitrogen.

159.8 C-2
Deshielded by Chlorine and

two adjacent Nitrogens.

128.5 C-4

Diagnostic Peak: Upfield shift

relative to C-Cl (~160 ppm)

due to the heavy atom effect of

Iodine.

114.2 C-5 Aromatic CH carbon.

55.1 -OCH₃ Typical methoxy carbon shift.

Mass Spectrometry (MS)
Method: LC-MS (ESI+ or EI)

Analysis Logic:

Isotopic Pattern: The presence of one Chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) and one Iodine atom

(monoisotopic ¹²⁷I) creates a distinct molecular ion cluster.

Fragmentation: Iodine is a good leaving group; expect a prominent fragment corresponding

to [M-I]⁺.

Table 3: Mass Spectrometry Data
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m/z Value Ion Type Intensity/Pattern Interpretation

270.9 [M+H]⁺ Base Peak (100%)
Molecular ion (³⁵Cl

isotope).

272.9 [M+H+2]⁺ ~33% of Base
³⁷Cl isotope peak

(Diagnostic 3:1 ratio).

143.9 [M-I]⁺ High

Loss of Iodine

radical/ion (Fragile C-I

bond).

Infrared (IR) Spectroscopy
Method: FT-IR (ATR/KBr)

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Mode
Functional Group
Assignment

3050 - 3080 C-H Stretch Aromatic C-H (C5-H).

1560, 1520 C=N / C=C Stretch
Pyrimidine ring skeletal

vibrations.

1240 C-O Stretch Aryl alkyl ether (C6-OMe).

1050 C-O-C Stretch Methoxy group.

~600 - 650 C-Cl Stretch Aryl chloride.

~500 - 550 C-I Stretch
Aryl iodide (Often

weak/fingerprint).

Part 3: Synthesis & Experimental Protocol
Objective: Regioselective synthesis of 2-chloro-4-iodo-6-methoxypyrimidine from 2,4-

dichloro-6-methoxypyrimidine.

Reaction Logic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12812575/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-2-chloro-4-iodo-6-methoxypyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12812575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The C4-position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the

C2-position. By using Hydroiodic Acid (HI) or Sodium Iodide (NaI), we can selectively exchange

the C4-chloride for an iodide.

Workflow Diagram

2,4-Dichloro-6-methoxypyrimidine
(Starting Material)

Reaction:
0°C to RT, 2-4 hrs

(Selective Halogen Exchange)
57% HI (aq)

or NaI / TMSCl

Quench: NaHCO3 (aq)
Extract: EtOAc

Wash: Na2S2O3 (remove I2)

2-Chloro-4-iodo-6-methoxypyrimidine
(White/Off-white Solid)

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis workflow via halogen exchange (Finkelstein-type

conditions).

Step-by-Step Protocol
Setup: Charge a round-bottom flask with 2,4-dichloro-6-methoxypyrimidine (1.0 equiv) and

dichloromethane (DCM) or acetonitrile (MeCN).

Reagent Addition: Cool the solution to 0°C. Slowly add 57% hydriodic acid (HI) (1.5 - 2.0

equiv) dropwise. Alternatively, use NaI (3.0 equiv) and TMSCl (3.0 equiv) in dry MeCN for

anhydrous conditions.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product will be less polar than the starting

material.

Quench: Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ (Caution: Gas

evolution).

Workup:

Extract with Ethyl Acetate (3x).
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Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to

remove any free iodine (color change from purple/brown to yellow/clear).

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, 0-10% EtOAc in Hexanes).

Part 4: Quality Control & Purity
To validate the synthesized compound for use in drug development assays:

HPLC Purity: >95% (UV detection at 254 nm).

Appearance: White to pale yellow crystalline solid.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Iodides are light-sensitive;

protect from light to prevent liberation of I₂.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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